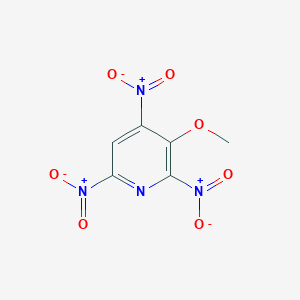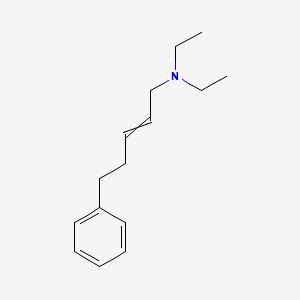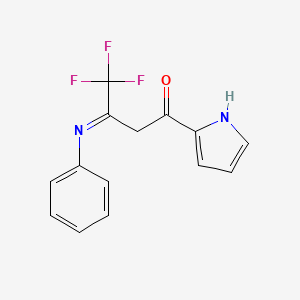
11-(2-Methoxyethoxy)undec-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(2-Methoxyethoxy)undec-1-yne is an organic compound with the molecular formula C14H26O2 . It is characterized by the presence of an alkyne group at the first carbon and a methoxyethoxy group at the eleventh carbon. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-Methoxyethoxy)undec-1-yne typically involves the reaction of undec-1-yne with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Techniques such as distillation or recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
11-(2-Methoxyethoxy)undec-1-yne undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation.
Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or other substituted products.
Scientific Research Applications
11-(2-Methoxyethoxy)undec-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-(2-Methoxyethoxy)undec-1-yne involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds. The methoxyethoxy group can enhance solubility and reactivity in polar solvents. The pathways involved include:
Cycloaddition: Formation of cyclic structures.
Nucleophilic Substitution: Replacement of the methoxyethoxy group with other nucleophiles.
Comparison with Similar Compounds
11-(2-Methoxyethoxy)undec-1-yne can be compared with similar compounds such as:
11-(1-Ethoxyethoxy)undec-1-yne: Similar structure but with an ethoxyethoxy group.
11-(2-(2-Methoxyethoxy)ethoxy)undec-1-ene: Contains an additional ethoxy group and an alkene instead of an alkyne.
11-Iodoundec-1-yne: Contains an iodine atom instead of the methoxyethoxy group.
Uniqueness
The uniqueness of this compound lies in its combination of an alkyne group and a methoxyethoxy group, which imparts distinct reactivity and solubility properties.
Properties
CAS No. |
832726-21-3 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
11-(2-methoxyethoxy)undec-1-yne |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-16-14-13-15-2/h1H,4-14H2,2H3 |
InChI Key |
UIDUYZVLDVVTQQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCCCCCCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14199790.png)
![(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one](/img/structure/B14199797.png)
![(2S)-2-{[(Quinolin-3-yl)methoxy]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B14199810.png)


![1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene](/img/structure/B14199842.png)

![3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione](/img/structure/B14199856.png)
![4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14199857.png)
![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)


![Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate](/img/structure/B14199883.png)
